molecular formula C19H13N5O6 B11711824 N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11711824
M. Wt: 407.3 g/mol
InChI Key: MGVCXKGITHCUPB-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two nitrophenyl groups attached to the pyridine ring through amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 4-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and amide oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation or reduction. The compound’s structure allows it to stabilize reactive intermediates, making it an effective ligand in catalysis .

Comparison with Similar Compounds

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide

Comparison:

Properties

Molecular Formula

C19H13N5O6

Molecular Weight

407.3 g/mol

IUPAC Name

2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26)

InChI Key

MGVCXKGITHCUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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